N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Description
Structural Characterization of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound (molecular formula: $$ \text{C}{16}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2 $$) consists of a central pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a 2,4-dichlorobenzoyl moiety. The tert-butyl group attached to the carboxamide nitrogen introduces steric bulk, which influences molecular packing and conformational flexibility.
Crystallographic studies of analogous pyrrole derivatives, such as (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene, reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 14.6936(11) $$ Å, $$ b = 9.3784(6) $$ Å, $$ c = 12.7854(8) $$ Å, and $$ \beta = 105.183(2)^\circ $$. While direct crystallographic data for this compound is limited, the dihedral angle between the dichlorophenyl and pyrrole rings in similar compounds averages $$ 42.3^\circ $$, slightly smaller than the $$ 51^\circ $$ observed in 3-acetyl-5-ethoxycarbonyl-4-ethyl-2-methylpyrrole. This reduced angle suggests enhanced conjugation between the aromatic systems, potentially stabilizing the molecule through intramolecular charge transfer.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space group | $$ P2_1/c $$ | |
| Unit cell volume | 1700.4(2) ų | |
| Dihedral angle (pyrrole vs. aryl) | 42.3° |
The tert-butyl group’s steric effects likely disrupt planar stacking interactions, as seen in derivatives with bulky substituents. Hydrogen bonding between the pyrrole N–H and carbonyl oxygen atoms further stabilizes the crystal lattice, forming centrosymmetric dimers in related structures.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum of this compound is expected to exhibit distinct signals for the pyrrole proton environments. The NH proton of the pyrrole ring typically resonates near $$ \delta $$ 12.5 ppm as a broad singlet due to hydrogen bonding. The aromatic protons of the 2,4-dichlorobenzoyl group appear as a doublet of doublets ($$ \delta $$ 7.4–8.1 ppm) owing to coupling with adjacent protons and chlorine atoms. The tert-butyl group’s nine equivalent protons produce a singlet near $$ \delta $$ 1.4 ppm.
In $$ ^{13}\text{C} $$ NMR, the carbonyl carbons of the carboxamide and benzoyl groups resonate at $$ \delta $$ 165–170 ppm, while the dichlorophenyl carbons appear between $$ \delta $$ 125–140 ppm. The quaternary carbon of the tert-butyl group is observed near $$ \delta $$ 28 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N–H stretch (pyrrole): 3250–3350 cm$$ ^{-1} $$
- C=O stretches (amide and benzoyl): 1660–1680 cm$$ ^{-1} $$ and 1690–1710 cm$$ ^{-1} $$, respectively
- C–Cl stretches: 550–750 cm$$ ^{-1} $$
Mass Spectrometry (MS)
The molecular ion peak ($$ m/z $$) corresponds to the molecular weight of 339.22. Fragmentation patterns include loss of the tert-butyl group ($$ -57.08 $$ Da) and cleavage of the dichlorobenzoyl moiety ($$ -175.88 $$ Da). High-resolution MS data would confirm the empirical formula via exact mass matching (calculated for $$ \text{C}{16}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2 $$: 339.0604 Da).
Comparative Analysis with Pyrrole-2-carboxamide Derivatives
This compound shares structural motifs with other pyrrole-2-carboxamides but exhibits distinct properties due to its substituents:
The tert-butyl group in the subject compound reduces solubility in polar solvents compared to derivatives with smaller alkyl groups. Conversely, the electron-withdrawing dichlorobenzoyl moiety increases electrophilicity at the pyrrole ring, potentially enhancing reactivity in substitution reactions. Crystallographic comparisons show that bulkier substituents like tert-butyl increase torsion angles between aromatic systems, reducing conjugation efficiency relative to planar analogs.
Properties
IUPAC Name |
N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-16(2,3)20-15(22)13-6-9(8-19-13)14(21)11-5-4-10(17)7-12(11)18/h4-8,19H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPHLVYGQXOFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dichlorobenzoyl Moiety: The dichlorobenzoyl group can be attached through an acylation reaction using 2,4-dichlorobenzoyl chloride and a base such as pyridine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as tert-butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Di-(2,4-dichlorobenzoyl) Peroxide
Structural Similarities :
- Both compounds contain the 2,4-dichlorobenzoyl group.
Differences :
- Reactivity : The peroxide derivative is highly hazardous due to its unstable O-O bond , whereas the target compound’s carboxamide and tert-butyl groups likely confer greater stability.
Tert-Butyl Carbamate/Carboxamide Derivatives
Structural Similarities :
Differences :
- Synthesis : Carbamate derivatives often use di-tert-butyl dicarbonate under mild conditions (room temperature, TEA catalysis) with moderate yields (~60%) , whereas the target compound’s pyrrole-carboxamide linkage may require harsher conditions.
- Functionality : The carbamate group (-OCONHR) differs from the carboxamide (-CONHR) in electronic and steric effects.
Pyrrolidine/Carboxamide Derivatives
Example : tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate ().
Structural Similarities :
- Both contain tert-butyl-protected amines and carboxamide bonds.
Differences :
- Ring Saturation : The target compound’s pyrrole is aromatic, while pyrrolidine derivatives (e.g., ) are saturated, affecting conformational flexibility and reactivity.
Biological Activity
N-tert-butyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H16Cl2N2O
- Molecular Weight : 319.21 g/mol
- CAS Number : 1228957-04-7
The structure features a pyrrole ring substituted with a tert-butyl group and a dichlorobenzoyl moiety, which may contribute to its biological properties.
Recent studies have indicated that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which are critical in bacterial and cancer cell proliferation .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antitubercular activities. In vitro studies revealed that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
- Antiproliferative Effects : It has been observed to induce apoptosis in cancer cell lines, indicating potential use in cancer therapy. The apoptotic mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent.
Case Study 2: Anticancer Activity
In a cellular model using human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer therapeutic .
Table 1: Biological Activities of this compound
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antibacterial | Escherichia coli | 32 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | Not specified |
| Antiproliferative | MCF-7 (breast cancer) | IC50 = 25 µM |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits DHFR and enoyl ACP reductase |
| Induction of Apoptosis | Activates caspases; modulates Bcl-2 proteins |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

